molecular formula C44H36Cl5MnN8 B1463191 Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride CAS No. 125565-45-9

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride

Cat. No. B1463191
M. Wt: 909 g/mol
InChI Key: OHZZTXYKLXZFSZ-UHFFFAOYSA-I
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Description

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride (MTPPC) is a metalloporphyrin complex. This coordination complex comprises manganese, a tetradentate ligand, and five chlorides . It is a synthetic, Manganese (III) porphyrin .


Synthesis Analysis

An electrochemical sensor has been developed based on the Mn(III) meso-tetra(N-methyl-4-pyridyl) porphyrin complex, MnTMPyP, immobilized on the glassy carbon electrode, GCE, for the non-enzymatic selective electrocatalytic determination of hydrogen peroxide .


Molecular Structure Analysis

The molecular formula of Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is C44H36Cl5MnN8 . The molecular weight is 909.0 g/mol .


Chemical Reactions Analysis

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride finds utility as a catalyst in organic synthesis, an oxidant in organic reactions, and a photoreactive substance in photochemistry .


Physical And Chemical Properties Analysis

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is stable and soluble in water .

Scientific Research Applications

Catalysis and Material Synthesis

Mn(III) meso-tetra (N-methyl-4-pyridyl) porphine pentachloride is involved in the synthesis of metal-organic materials. These materials can encapsulate metalloporphyrins in octahemioctahedral cages, serving as size-selective heterogeneous catalysts for oxidation reactions, particularly of olefins (Zhang et al., 2012).

DNA Interaction Studies

This compound has demonstrated the ability to bind and interact with DNA. For instance, it has been shown to unwind supercoiled ColEI DNA at lower concentrations compared to ethidium bromide, suggesting its capability of intercalating in DNA (Fiel & Munson, 1980).

Trace Metal Preconcentration

The compound reacts with several metal ions in ammoniacal aqueous solution, facilitating the extraction of metalloporphyrin complexes into organic solvents. This reaction is valuable for the multielement preconcentration of trace metals like Mn, Co, Ni, Cu, Cd, and Pb, particularly from seawater (Corsini et al., 1985).

Photodynamic Therapy Research

Mn(III) meso-tetra (N-methyl-4-pyridyl) porphine pentachloride has been investigated in the context of photodynamic therapy (PDT), a treatment that induces cell death in targeted tumor cells. Research has shown enhanced antitumor activity when the compound is encapsulated in specific nanoparticles, improving its uptake into cells (Abdelghany et al., 2013).

Protein Aggregation Studies

Studies have examined the interaction of this compound with proteins, particularly focusing on its effects on protein aggregation processes. These findings are significant for understanding diseases caused by amyloidosis and for regulating protein states in pharmacological preparations (Lebedeva et al., 2020).

Enhanced Drug Delivery

The compound has been incorporated into microneedle array technology to enhance the intradermal delivery of photosensitizers, which is a critical step in the advancement of topical photodynamic therapy for skin tumors (Donnelly et al., 2014).

Luminescence and Dimerization Studies

Research has also focused on the luminescent properties of this compound, observing its dimerization in aqueous solutions. These studies provide insights into the molecular behavior of porphyrins in solution (Brookfield et al., 1985).

Metal Ion Detection

This compound has been used as a sensor for detecting toxic metal ions like Hg2+, Pb2+, Cd2+, and Cu2+ in aqueous solutions. Such applications are critical for environmental monitoring and safety (Zamadar et al., 2016).

Electrocatalysis in Aqueous Media

It's involved in electrocatalytic oxidation reactions in aqueous media, showcasing the versatility of this compound in redox chemistry (Liu & Su, 1997).

Tumor Localization Studies

Research has also focused on its selective localization in tumors, particularly in photodynamic therapy contexts. This aspect is critical for developing targeted cancer therapies (Villanueva et al., 1994).

properties

IUPAC Name

manganese(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;pentachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H36N8.5ClH.Mn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;;/h5-28H,1-4H3;5*1H;/q+2;;;;;;+3/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZZTXYKLXZFSZ-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H36Cl5MnN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

909.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride

CAS RN

125565-45-9
Record name Manganese meso-tetra-(4-methyl-4-pyridinium)porphyrin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride
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Citations

For This Compound
6
Citations
R Peng, A Offenhäusser, Y Ermolenko… - Sensors and Actuators B …, 2020 - Elsevier
Bioinspired molecular complexes that mimic the enzymatic catalysis of redox transformations offer a versatile platform for the development of non-enzymatic mediatorless sensors with …
Number of citations: 25 www.sciencedirect.com
YG Mourzina, A Offenhäusser - Journal of electroanalytical chemistry, 2020 - Elsevier
The aim of this study was to investigate biomimetic activity of water-soluble manganese porphyrin complexes with a series of meso-substituents of the porphyrin macrocycle in the …
Number of citations: 15 www.sciencedirect.com
N Maddahzadeh-Darini, M Ghorbanloo - Catalysis Letters, 2022 - Springer
Supra-Amphiphilic Porphyrin Based on Thermoresponsive Poly(N-Isopropylacrylamide-co-2-Acrylamido-2-Methylpropane Sulfonic Acid Sodium) Hydrogels: Synthesis, …
Number of citations: 1 link.springer.com
Z Sokhandan-Koirim, M Ghorbanloo, T Mokary-Yazdely - 2022 - researchsquare.com
The present study aims to introduce a new catalytic system, namely poly [(2-acrylamido-2-methyl-1-propane sulfonic acid-co-acrylonitrile)-Mn (III) meso tetra (N-methyl-4-pyridyl) …
Number of citations: 2 www.researchsquare.com
YG Mourzina, YE Ermolenko, A Offenhäusser - Frontiers in Chemistry, 2021 - frontiersin.org
Electrochemical sensors that can determine single/multiple analytes remain a key challenge in miniaturized analytical systems and devices. In this study, we present in situ synthesis …
Number of citations: 3 www.frontiersin.org
M Zhao, H Jiang, Q Chen - Microchemical Journal, 2023 - Elsevier
A new method for qualitative identification of pesticide residues in edible oil based on olfactory visualization technology is proposed. Firstly, according to the pre-experimental …
Number of citations: 0 www.sciencedirect.com

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